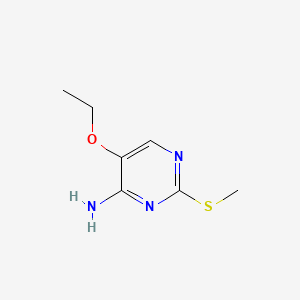
5-Ethoxy-2-(methylthio)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-(methylthio)-4-pyrimidinamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(methylthio)-4-pyrimidinamine typically involves the reaction of ethoxy-substituted pyrimidine derivatives with methylthio reagentsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-2-(methylthio)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethoxy group or to modify the pyrimidine ring.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2-(methylthio)-4-pyrimidinamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Biology: The compound is used in studies related to DNA and RNA synthesis, as pyrimidine bases are fundamental components of nucleic acids.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-(methylthio)-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) by blocking dimerization, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-(methylthio)-4-pyrimidinamine: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Methylthio-4,6-dimethoxypyrimidine: Contains additional methoxy groups on the pyrimidine ring.
5-Ethoxy-2-mercaptobenzimidazole: A benzimidazole derivative with similar functional groups.
Uniqueness
5-Ethoxy-2-(methylthio)-4-pyrimidinamine is unique due to its specific combination of ethoxy and methylthio groups, which confer distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C7H11N3OS |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
5-ethoxy-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3OS/c1-3-11-5-4-9-7(12-2)10-6(5)8/h4H,3H2,1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
WMJDQOQDDRAZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C(N=C1N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
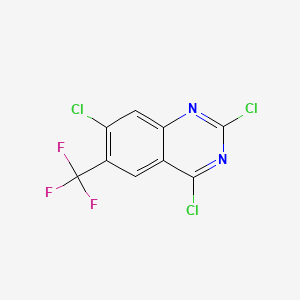
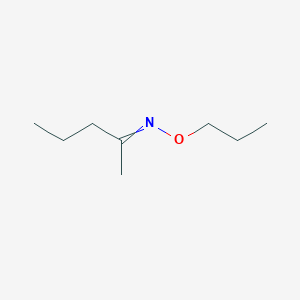


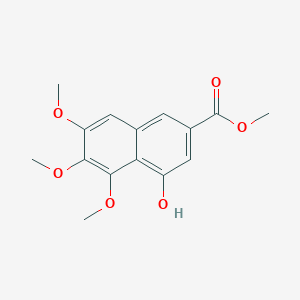
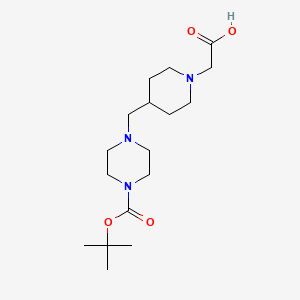



![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)


